Methyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-amino-5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S3/c1-5(2)18(13,14)8-6(11)7(9(12)15-3)17-10(8)16-4/h5H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKNYIHVISBSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(SC(=C1N)C(=O)OC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381058 | |
| Record name | Methyl 3-amino-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726885 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175202-07-0 | |
| Record name | Methyl 3-amino-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonylation at Position 4
The isopropylsulfonyl group is introduced via sulfonation of a thiophene precursor. Two primary methods are documented:
Method A: Direct Sulfonation with Isopropylsulfonyl Chloride
Reagents : Isopropylsulfonyl chloride, AlCl₃ (Lewis acid catalyst), anhydrous dichloromethane.
Conditions : 0–5°C, inert atmosphere (N₂/Ar).
Procedure :
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Dissolve the thiophene precursor (e.g., 4-mercapto derivative) in anhydrous CH₂Cl₂.
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Add AlCl₃ (1.2 eq) and cool to 0°C.
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Slowly add isopropylsulfonyl chloride (1.1 eq) dropwise.
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Stir for 6–12 h, then quench with ice-cold water.
Yield : 65–75% after column chromatography (silica gel, hexane/ethyl acetate).
Method B: Oxidation of a Sulfide Intermediate
Reagents : Isopropyl sulfide precursor, m-CPBA (meta-chloroperbenzoic acid), CH₂Cl₂.
Conditions : Room temperature, 12 h.
Yield : 70–80% with minimal over-oxidation.
Methylthio Group Installation at Position 5
The methylthio group is typically introduced via nucleophilic substitution or oxidative methods:
Method C: Reaction with Methyl Disulfide
Reagents : Methyl disulfide, NaH (base), DMF.
Conditions : 60°C, 4 h.
Procedure :
Amination at Position 3
Amination is achieved through reduction of a nitro group or via Hofmann-type rearrangement:
Method D: Nitro Reduction with Fe/HCl
Reagents : Nitro precursor, Fe powder, HCl (conc.).
Conditions : Reflux in ethanol/water (3:1), 2 h.
Yield : 85–90%.
Method E: Hofmann Rearrangement of Amide
Reagents : Amide precursor, Br₂, NaOH.
Conditions : 0°C, 1 h.
Yield : 75–80% with minimal side products.
Esterification at Position 2
The methyl ester is introduced via Fischer esterification or acyl chloride formation:
Method F: Fischer Esterification
Reagents : Carboxylic acid precursor, MeOH, H₂SO₄ (cat.).
Conditions : Reflux, 12 h.
Yield : >90%.
Industrial-Scale Optimization
Large-scale production prioritizes cost efficiency and safety:
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Continuous Flow Reactors : Used for sulfonation and amination steps to enhance heat dissipation and reduce reaction times.
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Catalyst Recycling : AlCl₃ is recovered via aqueous workup and reused, reducing waste.
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Solvent Selection : DMF is replaced with cyclopentyl methyl ether (CPME) for improved environmental profile.
Comparative Analysis of Methods
| Step | Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Sulfonylation | A | 65–75 | High regioselectivity | Requires AlCl₃, moisture-sensitive |
| Sulfonylation | B | 70–80 | Mild conditions, no Lewis acid | Risk of over-oxidation |
| Methylthio | C | 60–70 | Broad substrate compatibility | Requires halogenated precursor |
| Amination | D | 85–90 | Cost-effective, high yield | Generates Fe waste |
| Amination | E | 75–80 | No metal residues | Limited to amide precursors |
Challenges and Mitigation Strategies
-
Regiochemical Control : Electron-withdrawing groups (e.g., sulfonyl) direct electrophilic substitution to specific positions. Computational modeling (DFT) predicts reactivity patterns.
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Purification : Silica gel chromatography remains standard, but preparative HPLC (C18 column, acetonitrile/water) resolves closely eluting isomers.
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Stability : The amino group is prone to oxidation; storage under N₂ at –20°C in amber vials is recommended .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The isopropylsulfonyl group can be reduced to an isopropylthiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield methylsulfonyl derivatives, while substitution reactions at the amino group can produce a variety of substituted thiophenes.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with biological targets involved in various diseases.
Case Study: Anticancer Activity
Research has shown that thiophene derivatives can exhibit anticancer properties. A study evaluated the compound's cytotoxic effects on cancer cell lines, revealing promising results that warrant further investigation into its mechanism of action and therapeutic potential .
Agrochemicals
The compound's sulfonamide group contributes to its potential as a pesticide or herbicide. Its efficacy in controlling plant pathogens or pests can be attributed to its ability to disrupt biological processes in target organisms.
Case Study: Pesticidal Efficacy
In agricultural trials, formulations containing this compound demonstrated significant activity against common agricultural pests, leading to increased crop yields . The compound's mode of action involves inhibiting key enzymatic pathways in insects.
Materials Science
Due to its unique electronic properties, this compound can be utilized in the development of organic semiconductors and conductive polymers.
Case Study: Conductive Polymers
A study explored the incorporation of this compound into polymer matrices for electronic applications. The results indicated improved conductivity and stability, making it a candidate for use in organic light-emitting diodes (OLEDs) .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Methyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate
- CAS Number : 175202-07-0
- Molecular Formula: C₁₀H₁₅NO₄S₃
- Molecular Weight : 309.43 g/mol
- Structure: Features a thiophene core substituted with an amino group (position 3), an isopropylsulfonyl group (position 4), a methylthio group (position 5), and a methyl ester (position 2).
Key Applications: This compound is a derivative of functionalized thiophenes, a class of heterocycles widely used in pharmaceutical intermediates, agrochemicals, and materials science.
Comparison with Structurally Similar Compounds
Ethyl Ester Analog
Compound: Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate
Chloro-Substituted Derivative
Compound : Methyl 3-chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate
- CAS : 306935-21-7
- Molecular Formula: C₁₀H₁₃ClNO₄S₃
- Molecular Weight : 341.88 g/mol
- Structural Difference: The amino group at position 3 is replaced by chlorine.
- Impact: Chlorination introduces electronegativity, altering electronic distribution and reactivity. Loss of the amino group eliminates hydrogen-bonding capacity, which may reduce solubility and interactions in biological targets .
4-Chlorophenylsulfonyl Analog
Compound: Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate
Carboxylic Acid Derivative
Compound: 3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid
- CAS : 175202-08-1
- Molecular Formula: C₉H₁₃NO₄S₃
- Molecular Weight : 295.40 g/mol
- Structural Difference : The methyl ester is replaced by a carboxylic acid group.
- Impact :
Comparative Data Table
*Estimated using fragment-based methods due to lack of experimental data.
Biological Activity
Methyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate is a synthetic organic compound notable for its unique thiophene structure and potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 309.43 g/mol. It features an amino group, isopropylsulfonyl group, and a methylthio group, which contribute to its reactivity and biological activity. The melting point is reported at 151 °C, and it exhibits solubility in various organic solvents .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiophene ring.
- Introduction of the amino group.
- Incorporation of the isopropylsulfonyl and methylthio groups.
Each step requires careful control of reaction conditions to ensure high yields and purity.
Antibacterial Properties
Research indicates that thiophene derivatives, including this compound, exhibit significant antibacterial activity. Studies have shown that compounds with similar structures can effectively inhibit both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Thiophene derivatives have been explored for their anticancer properties. For instance, compounds related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including prostate cancer (PC-3). The compound's ability to modulate cellular signaling pathways may underlie its anticancer effects .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The amino group allows for binding to enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may alter receptor signaling pathways, impacting cellular responses.
These interactions can lead to various biological effects, including antibacterial and anticancer activities .
Case Studies
- Antibacterial Study : A recent study evaluated the antibacterial efficacy of a series of thiophene derivatives against common bacterial strains. This compound showed promising results in inhibiting bacterial growth, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Evaluation : In vitro studies on PC-3 prostate cancer cells indicated that this compound induced apoptosis and inhibited cell proliferation at specific concentrations (e.g., IC50 values around 20 μM). Further mechanistic studies suggested that it may activate apoptotic pathways through caspase activation .
Summary Table of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antibacterial | Effective against Gram-positive/negative bacteria | Disruption of cell wall synthesis |
| Anticancer | Cytotoxic to PC-3 cells | Induction of apoptosis |
| Enzyme Inhibition | Moderate | Binding to target enzymes |
Q & A
Q. Table 1: Representative Spectral Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 6.1 (NH₂), 2.6 (SCH₃), 3.2 (CH) | |
| ¹³C NMR | δ 165 (COOCH₃), 52 (SO₂C₃H₇) | |
| IR | 1730 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O) | |
| HRMS | 323.0606 (M⁺, calc. 323.0605) |
Advanced: How can researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
Contradictions often arise from impurities, tautomerism, or incorrect assignments. Strategies include:
Purity Assessment :
Alternative Techniques :
- X-ray Crystallography : Resolves ambiguities in substituent orientation (e.g., sulfonyl vs. thioether positioning) .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., aromatic vs. aliphatic protons) .
Comparative Analysis :
- Cross-reference with analogous compounds (e.g., ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate, δ 6.0 for NH₂) .
Advanced: How to design structure-activity relationship (SAR) studies to evaluate bioactivity?
Methodological Answer:
Variable Substituents :
- Synthesize derivatives with modified sulfonyl (e.g., phenylsulfonyl) or thioether (e.g., ethylthio) groups .
In Vitro Assays :
- Kinase Inhibition : Test against PLK1 (polo-like kinase 1) using fluorescence polarization assays (IC₅₀ determination) .
- Cytotoxicity : Evaluate in hepatocellular carcinoma (HepG2) cells via MTT assay .
Computational Modeling :
- Dock the compound into PLK1’s ATP-binding pocket (PDB: 4KD7) to predict binding affinity .
Q. Table 2: Hypothetical SAR Data
| Derivative | PLK1 IC₅₀ (nM) | HepG2 IC₅₀ (μM) |
|---|---|---|
| Parent Compound | 12 ± 1.2 | 8.5 ± 0.9 |
| Phenylsulfonyl Analog | 45 ± 3.1 | 22 ± 2.4 |
| Ethylthio Analog | 28 ± 2.5 | 15 ± 1.7 |
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Based on SDS data for analogous thiophenes :
Personal Protective Equipment (PPE) :
- Nitrile gloves, lab coat, and goggles (prevents skin/eye exposure).
Ventilation :
- Use fume hoods to minimize inhalation of dust/aerosols.
Spill Management :
- Neutralize with inert absorbent (e.g., vermiculite) and dispose as hazardous waste.
Storage :
- Store in a cool (<25°C), dry place away from oxidizing agents (e.g., HNO₃).
Advanced: How to optimize reaction conditions for scale-up synthesis?
Methodological Answer:
Solvent Screening :
- Replace DMF with THF for easier removal during workup .
Catalyst Loading :
- Reduce CuI from 10 mol% to 5 mol% to minimize cost without sacrificing yield .
Process Monitoring :
- Use in-situ FTIR to track sulfonylation completion (disappearance of S=O stretching at 1320 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
